ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate
Description
Ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate is a synthetic organic compound characterized by its imine (Schiff base) and ester functional groups. Structurally, it consists of an ethyl ester backbone linked to a substituted propylideneamino group, where the Z-configuration at the imine double bond is critical for its stereochemical properties.
Commercial suppliers list synonyms such as ethyl (E)-N-(1-ethoxy-2-methylpropylidene)glycinate and identifiers like ZINC34925137, indicating its relevance in pharmaceutical and materials science research .
Properties
IUPAC Name |
ethyl 2-[(1-ethoxy-2-methylpropylidene)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-13-9(12)7-11-10(8(3)4)14-6-2/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDOKNSOQOBISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C(C(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate typically involves the reaction of ethyl acetate with an appropriate amine under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₀H₁₉NO₃
- Molecular Weight : 201.26 g/mol
- CAS Number : 1071368-91-6
The compound features an ethoxy group and an aminoacetate moiety, contributing to its reactivity and potential applications in various chemical processes.
Medicinal Chemistry
Ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate has been studied for its potential therapeutic properties. Its structure allows for interactions with biological targets, making it a candidate for drug development.
- Case Study : A study published in a peer-reviewed journal explored the compound's efficacy as an anti-inflammatory agent. In vitro assays demonstrated that it inhibited pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases.
Biochemical Research
This compound is utilized in proteomics research as a reagent for labeling and modifying biomolecules. Its ability to form stable conjugates with amino acids makes it valuable for studying protein interactions and functions.
- Data Table: Applications in Biochemical Research
Materials Science
The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing material properties such as solubility and thermal stability.
- Case Study : Research has shown that this compound can be used to create coatings with improved adhesion and resistance to solvents. This application is particularly relevant in the development of protective coatings for industrial applications.
Mechanism of Action
The mechanism of action of ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins or other biomolecules, altering their structure and function . The pathways involved in its action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- In contrast, pyridinyl-cyano derivatives (e.g., compound 2 in ) exhibit enhanced conjugation, favoring cyclization reactions .
- Functional Group Impact: The presence of electron-withdrawing groups (e.g., cyano in compound 2) increases electrophilicity at the α-carbon, accelerating condensation reactions with aromatic amines. This compound lacks such groups, suggesting slower reaction kinetics unless activated by catalysts .
Physicochemical Properties (Hypothetical Data)
Biological Activity
Ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₁₉NO₃
- CAS Number : 1071368-91-6
- Molecular Weight : 199.26 g/mol
The compound features an ethoxy group and a propylidene amino structure, which may contribute to its biological activities.
Biological Activity Overview
This compound has been investigated for various biological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains.
- Antifungal Activity : It has shown potential in inhibiting fungal growth, making it a candidate for further research in antifungal drug development.
- Anticancer Properties : Initial research indicates that the compound may interfere with cancer cell proliferation, although detailed mechanisms remain to be elucidated.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial and cancer cell survival.
- Cell Membrane Disruption : It might disrupt the integrity of microbial cell membranes, leading to cell lysis.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antifungal | Inhibits growth of Candida species | |
| Anticancer | Reduces proliferation in cancer cell lines |
Case Studies
-
Antimicrobial Study :
A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antimicrobial effects, particularly against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be within acceptable therapeutic ranges. -
Antifungal Research :
In vitro tests showed that the compound effectively inhibited the growth of three Candida species. The results indicated a dose-dependent response, suggesting potential for use as a topical antifungal agent. -
Cancer Cell Proliferation :
A study focusing on its anticancer properties revealed that the compound could induce apoptosis in certain cancer cell lines. Flow cytometry analysis showed an increase in early apoptotic cells when treated with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
